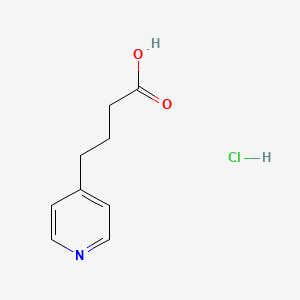

4-Pyridin-4-YL-butyric acid hydrochloride

Descripción

Systematic Nomenclature and CAS Registry Information

This compound is officially registered under Chemical Abstracts Service number 71879-56-6. The compound possesses several systematic names that reflect its structural components and chemical nature. The International Union of Pure and Applied Chemistry designation identifies this compound as 4-(pyridin-4-yl)butanoic acid hydrochloride, emphasizing the positional relationship between the pyridine ring and the butanoic acid chain.

Multiple synonymous names exist in chemical literature for this compound. These include 4-pyridinebutanoic acid hydrochloride, which follows traditional nomenclature conventions, and this compound, representing a commonly used alternative designation. Additional nomenclature variants encompass 4-(3-carboxypropyl)pyridinium chloride, which describes the compound from the perspective of the pyridinium cation with an attached carboxypropyl substituent. The systematic name 4-(pyridin-4-yl)butanoic acid hydrochloride remains the most widely accepted designation in contemporary chemical databases and research publications.

The compound maintains registry number MFCD02677966 in chemical inventory systems, facilitating its identification across various commercial and research databases. This standardized registry system ensures consistent identification of the compound across different suppliers and research institutions worldwide.

Molecular Formula and Weight Analysis

The molecular composition of this compound follows the empirical formula C₉H₁₂ClNO₂, representing a molecular architecture that incorporates nine carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. This molecular formula reflects the addition of hydrochloric acid to the parent carboxylic acid structure, resulting in the formation of the more stable and soluble hydrochloride salt.

Table 1: Molecular Composition Analysis

| Component | Hydrochloride Salt | Free Acid Form |

|---|---|---|

| Molecular Formula | C₉H₁₂ClNO₂ | C₉H₁₁NO₂ |

| Molecular Weight | 201.65 g/mol | 165.19 g/mol |

| Carbon Content | 9 atoms | 9 atoms |

| Hydrogen Content | 12 atoms | 11 atoms |

| Chlorine Content | 1 atom | 0 atoms |

| Nitrogen Content | 1 atom | 1 atom |

| Oxygen Content | 2 atoms | 2 atoms |

The molecular weight of the hydrochloride salt reaches 201.65 grams per mole, representing an increase of 36.46 grams per mole compared to the free acid form. This weight difference corresponds precisely to the addition of one hydrogen chloride molecule (36.46 g/mol) to the parent acid structure. The parent compound, 4-pyridinebutanoic acid, maintains a molecular formula of C₉H₁₁NO₂ with a molecular weight of 165.19 grams per mole.

The structural analysis reveals that the pyridine nitrogen atom serves as the primary site for protonation during hydrochloride salt formation. This protonation process converts the neutral pyridine ring into a positively charged pyridinium species, while the chloride ion provides the necessary counterion for electrical neutrality. The resulting ionic structure significantly influences the compound's physical and chemical properties, including enhanced water solubility and modified crystalline characteristics.

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional structure of this compound exhibits characteristic features that distinguish it from related pyridine derivatives. The molecule adopts a conformation where the pyridine ring maintains its planar aromatic character while the butanoic acid chain extends outward in a relatively extended configuration. The four-carbon aliphatic chain connecting the pyridine ring to the carboxylic acid group provides conformational flexibility, allowing for various rotational arrangements around the carbon-carbon single bonds.

Crystallographic investigations of related bipyridine compounds provide insight into the structural behavior of pyridine-containing carboxylic acids. Research on 4,4'-bipyridine derivatives demonstrates that pyridine rings can adopt various conformational arrangements, with dihedral angles between connected pyridyl rings ranging from planar (180°) to significantly twisted configurations (approximately 41°). These conformational variations influence the overall molecular geometry and packing arrangements in crystalline phases.

The conformational flexibility of the butyl chain in this compound allows for multiple possible conformations in solution and solid-state structures. Extended conformations typically provide the most stable arrangements due to minimized steric interactions between the pyridine ring and the terminal carboxylic acid group. However, folded conformations may occur in specific crystalline environments where intermolecular interactions favor alternative arrangements.

Hydrogen bonding patterns play a crucial role in determining the crystalline structure of the hydrochloride salt. The protonated pyridinium nitrogen can participate in hydrogen bonding interactions with chloride ions, while the carboxylic acid group can form additional hydrogen bonds with neighboring molecules or water molecules if present. These hydrogen bonding networks significantly influence the overall crystal packing and stability of the compound in solid form.

Comparative Analysis of Free Acid vs. Hydrochloride Salt Forms

The transformation from free acid to hydrochloride salt form results in fundamental changes to the chemical and physical properties of 4-pyridin-4-yl-butyric acid. The free acid form, designated by Chemical Abstracts Service number 102878-73-9, maintains a neutral molecular structure with the pyridine nitrogen remaining unprotonated. In contrast, the hydrochloride salt form involves protonation of the pyridine nitrogen, creating a positively charged pyridinium species balanced by a chloride counterion.

Table 2: Comparative Properties of Acid Forms

| Property | Free Acid Form | Hydrochloride Salt |

|---|---|---|

| CAS Number | 102878-73-9 | 71879-56-6 |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₂ClNO₂ |

| Molecular Weight | 165.19 g/mol | 201.65 g/mol |

| Charge State | Neutral | Ionic (Zwitterionic) |

| Pyridine Nitrogen | Unprotonated | Protonated |

| Water Solubility | Moderate | Enhanced |

| Crystalline Stability | Standard | Improved |

The solubility characteristics differ significantly between these two forms. The free acid demonstrates moderate water solubility due to the presence of the carboxylic acid group, which can form hydrogen bonds with water molecules. However, the hydrochloride salt exhibits enhanced water solubility due to its ionic character, which facilitates stronger interactions with polar solvents like water. This improved solubility makes the hydrochloride salt more suitable for applications requiring aqueous solutions or polar solvent systems.

Crystalline properties also vary considerably between the two forms. The ionic nature of the hydrochloride salt promotes more ordered crystalline arrangements through ionic interactions between the pyridinium cations and chloride anions. These ionic interactions typically result in higher melting points and improved thermal stability compared to the free acid form. Additionally, the hydrochloride salt often exhibits better storage stability due to reduced hygroscopic behavior and enhanced resistance to oxidation processes.

The chemical reactivity patterns differ between the free acid and hydrochloride salt forms. The protonated pyridinium ring in the salt form becomes less nucleophilic compared to the neutral pyridine ring in the free acid, affecting its coordination behavior with metal centers and its participation in aromatic substitution reactions. Conversely, the carboxylic acid functionality remains largely unchanged between the two forms, maintaining its ability to participate in esterification, amidation, and other carboxyl-directed reactions.

Propiedades

IUPAC Name |

4-pyridin-4-ylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c11-9(12)3-1-2-8-4-6-10-7-5-8;/h4-7H,1-3H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCQBYSNONAYRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673802 | |

| Record name | 4-(Pyridin-4-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71879-56-6 | |

| Record name | 4-Pyridinebutanoic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71879-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Pyridin-4-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridin-4-YL-butyric acid hydrochloride typically involves the reaction of 4-pyridinecarboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent acidification to yield the hydrochloride salt . The reaction conditions often include:

Base: Sodium hydroxide or potassium carbonate

Solvent: Ethanol or methanol

Temperature: Reflux conditions

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields .

Análisis De Reacciones Químicas

Types of Reactions

4-Pyridin-4-YL-butyric acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: Can be oxidized to form corresponding pyridine derivatives.

Reduction: Can be reduced to form pyridine-substituted butanol.

Substitution: Can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Pyridine-4-carboxylic acid derivatives.

Reduction: Pyridine-4-butanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-PBA is recognized for its role as a pharmacological agent . It has been studied for its potential effects on various biological systems:

- Neurotransmitter Modulation : 4-PBA acts as a modulator of neurotransmitter systems, particularly in the context of GABAergic signaling. Its derivatives are being explored for their therapeutic potential in treating neurological disorders such as epilepsy and anxiety disorders .

- Inhibition of NAD Biosynthesis : The compound has been identified as an inhibitor of NAD biosynthesis, which is crucial for cellular metabolism and energy production. This property makes it a candidate for research into metabolic diseases and conditions related to NAD deficiency .

Neuropharmacology

Research indicates that 4-PBA may have neuroprotective effects:

- Cognitive Enhancement : Studies have suggested that 4-PBA can enhance cognitive functions by modulating synaptic plasticity. This is particularly relevant in conditions like Alzheimer’s disease, where synaptic dysfunction is a key feature .

- Antidepressant Properties : Preliminary studies indicate that 4-PBA may exhibit antidepressant-like effects in animal models, suggesting its potential use in treating mood disorders .

Organic Synthesis

In organic chemistry, 4-PBA serves as a versatile building block:

- Synthesis of Bioactive Compounds : It is used in the synthesis of various bioactive molecules, including inhibitors of specific enzymes such as matriptase. The compound's functional groups allow for further chemical modifications to create more complex structures .

- Reactions Involving Weinreb Amides : 4-PBA participates in reactions with Weinreb amides and other electrophiles, facilitating the creation of novel chemical entities that may have pharmaceutical applications .

Case Study 1: Neuroprotective Effects

A study published in Neuroscience Letters examined the effects of 4-PBA on neuronal survival under stress conditions. The results indicated that treatment with 4-PBA significantly improved cell viability and reduced apoptosis in cultured neurons exposed to oxidative stress .

Case Study 2: Metabolic Disorders

Research detailed in Cell Metabolism explored the role of 4-PBA in metabolic regulation. The study found that administration of 4-PBA led to improved glucose tolerance and insulin sensitivity in diabetic mouse models, highlighting its potential therapeutic role in managing metabolic syndrome .

Mecanismo De Acción

The mechanism of action of 4-Pyridin-4-YL-butyric acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator depending on the context of its use. The pyridine ring allows for π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

(a) 4-Pyridin-4-YL-butyric Acid (Free Acid)

- CAS : 102878-73-9

- Molecular Formula: C₉H₁₁NO₂

- Key Difference : Lacks the hydrochloride group, leading to lower aqueous solubility compared to the hydrochloride salt.

- Application : Serves as a precursor in synthesizing the hydrochloride salt .

(b) 4-(4-Chlorobutyl)pyridine Hydrochloride

- CAS : 149463-65-0

- Molecular Formula : C₉H₁₃Cl₂N

- Key Difference : Contains a chlorobutyl chain instead of a carboxylic acid group.

- Application : Used as a pharmaceutical intermediate, similar to the target compound, but with distinct reactivity due to the alkyl chloride moiety .

(c) Jatrorrhizine Hydrochloride

- CAS: Not explicitly provided (see ).

- Molecular Formula: C₂₀H₂₀ClNO₄ (estimated).

- Key Difference: An isoquinoline alkaloid with a benzodioxole ring system, unlike the simpler pyridine-carboxylic acid structure of the target compound.

- Application : Used in traditional medicine for antimicrobial and antidiabetic properties .

Physicochemical Properties

*Calculated from free acid (165.19) + HCl (36.46).

Analytical Methods

- HPLC Analysis : Used for purity assessment of hydrochlorides like Jatrorrhizine and berberine . The target compound likely requires similar reverse-phase HPLC methods with UV detection.

- Stability Testing : Acid stability studies, as performed for Nicardipine Hydrochloride (), could be applied to evaluate the target compound under varying pH conditions.

Actividad Biológica

4-Pyridin-4-YL-butyric acid hydrochloride (CAS 71879-56-6) is a chemical compound recognized for its diverse biological activities and applications in biochemical research. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, providing a comprehensive overview of its significance in the field of pharmacology.

- Molecular Formula: C₉H₁₁NO₂•HCl

- Molecular Weight: 201.65 g/mol

- Structural Features: The compound consists of a pyridine ring linked to a butyric acid moiety, which contributes to its reactivity and biological interactions.

This compound exhibits several mechanisms of action that underlie its biological activity:

-

Modulation of Neurotransmitter Systems:

- The compound has been shown to influence the release of gamma-aminobutyric acid (GABA), a crucial neurotransmitter for inhibitory signaling in the central nervous system. This modulation could have implications for treating neurological disorders such as Alzheimer's and Parkinson's disease.

-

Interaction with Nicotinic Acetylcholine Receptors:

- Research indicates that this compound can be utilized to synthesize ligands for nicotinic acetylcholine receptors, demonstrating potential neuroprotective effects and applications in neuropharmacology.

-

Anti-inflammatory Properties:

- Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for therapeutic interventions in inflammatory diseases.

Biological Activity Summary

The following table summarizes key biological activities associated with this compound:

| Biological Activity | Description | Potential Applications |

|---|---|---|

| Modulation of GABA Release | Influences inhibitory neurotransmission through GABAergic pathways | Treatment of anxiety disorders, epilepsy |

| Interaction with Receptors | Binds to nicotinic acetylcholine receptors, modulating their activity | Neuroprotection in neurodegenerative diseases |

| Anti-inflammatory Effects | Exhibits potential to reduce inflammation | Therapeutics for chronic inflammatory conditions |

Case Studies and Research Findings

Several studies highlight the biological activity and therapeutic potential of this compound:

-

Neuroprotective Effects:

- A study investigated the effects of this compound on neuronal cell lines exposed to neurotoxic agents. Results indicated that treatment with this compound significantly reduced cell death and oxidative stress markers, suggesting protective properties against neurodegeneration.

-

Gene Expression Regulation:

- Research has demonstrated that this compound can influence gene expression by acting on transcription factors. This capability opens avenues for exploring its role in gene therapy and regenerative medicine.

-

Receptor Binding Studies:

- Interaction studies have shown that this compound has a notable binding affinity for GABA receptors, which could be leveraged in developing new anxiolytic or anticonvulsant medications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Pyridin-4-YL-butyric acid hydrochloride, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling pyridine derivatives with butyric acid precursors under acidic conditions, followed by hydrochlorination. Purity validation requires orthogonal techniques:

- HPLC (High-Performance Liquid Chromatography) with UV detection to assess chemical purity (>98% recommended for biological assays) .

- 1H/13C NMR to confirm structural integrity, focusing on pyridin-4-yl proton signals (δ ~8.5 ppm) and carboxylic acid resonance .

- Mass Spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS in positive ion mode) .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in buffered solutions (e.g., PBS, pH 7.4) and organic solvents (DMSO, ethanol). Use dynamic light scattering (DLS) to detect aggregation .

- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions may hydrolyze the ester linkage; adjust buffer pH to >5.0 for aqueous experiments .

Q. What analytical techniques are critical for characterizing this compound’s interaction with biological macromolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinity (KD) to proteins/enzymes .

- Fluorescence Quenching Assays to study interactions with DNA/RNA, using ethidium bromide displacement .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for scalable production while minimizing impurities?

- Methodological Answer :

- Use Design of Experiments (DOE) to optimize reaction parameters (temperature, solvent ratio, catalyst loading). For example, a central composite design to maximize yield while reducing byproducts like unreacted pyridine derivatives .

- Continuous Flow Chemistry may enhance reproducibility and reduce reaction time .

- Purification : Employ recrystallization (ethanol/water mixtures) or preparative HPLC with C18 columns .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

- Methodological Answer :

- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian software) to validate assignments .

- Variable Temperature NMR : Identify dynamic effects (e.g., rotameric equilibria) that may obscure signals .

- 2D NMR Techniques (HSQC, HMBC) to resolve overlapping peaks and confirm connectivity .

Q. How can researchers design assays to evaluate the compound’s potential as a kinase inhibitor or receptor modulator?

- Methodological Answer :

- Kinase Inhibition : Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay with recombinant kinases (e.g., EGFR, Src) and ATP-competitive substrates .

- Receptor Binding : Radioligand displacement assays (e.g., using ³H-labeled ligands for GPCRs) to determine IC50 values .

- Cell-Based Assays : Monitor downstream signaling (e.g., Western blot for phosphorylated ERK) in HEK293 or CHO cells transfected with target receptors .

Q. What are the best practices for mitigating batch-to-batch variability in biological activity studies?

- Methodological Answer :

- Strict QC Protocols : Ensure each batch meets predefined criteria (e.g., HPLC purity ≥98%, endotoxin levels <0.1 EU/mg) .

- Bioactivity Normalization : Include a reference standard (e.g., a well-characterized kinase inhibitor) in each assay to calibrate results .

- Stability-Indicating Methods : Use LC-MS to detect degradation products that may affect activity .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in a laboratory setting?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .

- Spill Management : Absorb with inert material (vermiculite), then wash area with ethanol/water .

Data Interpretation and Reporting

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life (t½) and bioavailability in animal models to identify absorption/metabolism issues .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo activity .

- Tissue Distribution Studies : Radiolabel the compound (e.g., ¹⁴C) to assess penetration into target organs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.